molecular formula C18H15N3 B14396037 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole CAS No. 88557-66-8

1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole

Cat. No.: B14396037
CAS No.: 88557-66-8
M. Wt: 273.3 g/mol
InChI Key: KXAVVRZSEXTROG-UHFFFAOYSA-N
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Description

1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a diphenylbutynyl group. The presence of both aromatic and alkyne functionalities makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diphenylbutynyl Intermediate: This step involves the reaction of phenylacetylene with a suitable halide, such as 1-bromo-1-phenylbut-3-yne, under palladium-catalyzed coupling conditions.

    Cyclization to Form the Triazole Ring: The diphenylbutynyl intermediate is then subjected to cyclization with hydrazine derivatives under acidic or basic conditions to form the triazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    4-(1,1-Diphenylbut-3-yn-1-yl)-4H-1,2,4-triazole: This compound has a similar structure but differs in the position of the triazole ring attachment.

    1-(4-Bromo-1,1-diphenylbut-3-yn-1-yl)-1H-imidazole: This compound features a bromine atom and an imidazole ring instead of a triazole ring.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

88557-66-8

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

1-(1,1-diphenylbut-3-ynyl)-1,2,4-triazole

InChI

InChI=1S/C18H15N3/c1-2-13-18(21-15-19-14-20-21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h1,3-12,14-15H,13H2

InChI Key

KXAVVRZSEXTROG-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)N3C=NC=N3

Origin of Product

United States

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